
3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, often referred to as DKT III, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of DKT III involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)-2-phenone with 4-methyl-3-oxo-N-phenylpentamide in a polar solvent system. The improved synthesis route has been reported to yield a high purity product with minimal impurities, making it suitable for further biological evaluation .
Anticancer Properties
Research indicates that DKT III exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the proliferation of A549 non-small cell lung cancer cells with an IC50 value of approximately 5.9 µM . This suggests that DKT III may be a promising candidate for further development as an anticancer agent.
The mechanism by which DKT III exerts its biological effects appears to involve the inhibition of specific ion channels and pathways associated with cancer cell survival and proliferation. In particular, it has been shown to block Ca2+ currents in certain cell types, which is crucial for cancer cell signaling and growth .
Tyrosinase Inhibition
In addition to its anticancer properties, DKT III has been investigated for its ability to inhibit tyrosinase activity. Tyrosinase is an enzyme involved in melanin production; thus, compounds that inhibit its activity can be useful in treating hyperpigmentation disorders. Preliminary studies indicate that DKT III may reduce tyrosinase activity in cellular models, suggesting potential applications in dermatology .
Study 1: Cytotoxicity Assessment
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung) | 5.9 | Significant inhibition |
HeLa (Cervical) | 10.5 | Moderate inhibition |
MCF7 (Breast) | 15.0 | Lower sensitivity |
Study 2: Tyrosinase Inhibition
In another study focused on skin-related applications, DKT III was tested for its ability to inhibit tyrosinase activity in B16F10 murine melanoma cells. The compound demonstrated a concentration-dependent reduction in enzyme activity, comparable to standard inhibitors such as kojic acid.
Concentration (µM) | Tyrosinase Activity (% Inhibition) |
---|---|
5 | 30 |
10 | 50 |
20 | 70 |
科学的研究の応用
Medicinal Chemistry Applications
- Antiviral Activity
-
Cancer Therapeutics
- The quinazoline scaffold is prevalent in many FDA-approved drugs targeting cancer. Research into quinazoline derivatives has shown that modifications can lead to selective inhibitors of cancer cell proliferation. The specific structure of 3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide may enhance its efficacy against specific cancer types by inhibiting key pathways involved in tumor growth .
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
A study explored the potential of quinazoline-based compounds as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of cell division. The research demonstrated that certain derivatives exhibited significant inhibition of Plk1 activity in vitro, suggesting that similar modifications to this compound could yield effective Plk1 inhibitors .
Case Study 2: Antiviral Efficacy Against Dengue Virus
In vitro studies showed that compounds structurally related to this compound exhibited antiviral activity against the dengue virus. The mechanism involved interference with viral replication processes, indicating a potential therapeutic application for treating viral infections .
Data Table: Comparison of Biological Activities
特性
IUPAC Name |
3,4-difluoro-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-20-9-5-15(27-21(29)13-2-8-18(24)19(25)10-13)11-17(20)22(30)28(12)16-6-3-14(23)4-7-16/h2-11H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZPAOWIBMLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。